molecular formula C19H20N2O2S B10811538 N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide

Cat. No.: B10811538
M. Wt: 340.4 g/mol
InChI Key: MDLWLVWPYPTEPB-UHFFFAOYSA-N
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Description

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is a complex organic compound that combines the structural features of 8-hydroxyquinoline, thiophene, and butanamideThe presence of the 8-hydroxyquinoline moiety is particularly noteworthy, as it is known for its metal-chelating properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced at different sites, such as the amide group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and thiophene rings. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride for electrophilic substitution; alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amide or alcohol derivatives.

    Substitution: Various substituted quinoline and thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is studied for its coordination chemistry due to the metal-chelating properties of the 8-hydroxyquinoline moiety. It can form stable complexes with various metal ions, which are useful in catalysis and materials science.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a therapeutic agent. The 8-hydroxyquinoline structure is known for its antimicrobial and anticancer properties. Research has shown that derivatives of 8-hydroxyquinoline can inhibit enzymes and proteins critical for the survival of pathogens and cancer cells.

Industry

In industry, the compound’s metal-chelating properties make it useful in applications such as water treatment, where it can be used to remove heavy metals from wastewater. Additionally, its potential as a corrosion inhibitor is being investigated.

Mechanism of Action

The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to the inhibition of critical cellular functions in pathogens and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating and antimicrobial properties.

    Thiophene derivatives: Widely studied for their electronic properties and use in organic electronics.

    Amide derivatives: Common in pharmaceuticals for their stability and bioactivity.

Uniqueness

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is unique due to the combination of the 8-hydroxyquinoline and thiophene moieties, which endow it with both metal-chelating and electronic properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-12(2)11-16(22)21-18(15-6-4-10-24-15)14-8-7-13-5-3-9-20-17(13)19(14)23/h3-10,12,18,23H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLWLVWPYPTEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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